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molecular formula C11H13N5O2 B8723981 5-amino-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B8723981
M. Wt: 247.25 g/mol
InChI Key: QBOPUNNBTOYOBW-UHFFFAOYSA-N
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Patent
US08592432B2

Procedure details

A mixture of 1-(azidomethyl)-4-methoxybenzene (5 g) and 2-cyanoacetamide (5 g) was added to a solution of sodium ethoxide (made from 1.6 g of sodium in 100 mL of ethanol). The resulting mixture was refluxed for 20 h. It was cooled down to room temperature and solvent was removed under reduced pressure. The remaining solid was dissolved in water (20 mL) and extracted with ethyl acetate (3×50 mL). The extracts were combined, washed with brine and dried over sodium sulfate. Solvent was removed and the residue was crystallized from hot water to give the desired product 5-amino-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. ESMS calculated for C11H13N5O2 (m/z): 247.1; found (M+H+): 248.1
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[N+:2]=[N-:3].[C:13]([CH2:15][C:16]([NH2:18])=[O:17])#[N:14]>[O-]CC.[Na+]>[NH2:14][C:13]1[N:1]([CH2:4][C:5]2[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=2)[N:2]=[N:3][C:15]=1[C:16]([NH2:18])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC=C(C=C1)OC
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)CC(=O)N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
[O-]CC.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The remaining solid was dissolved in water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from hot water

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=NN1CC1=CC=C(C=C1)OC)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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